3-Hydroxyoctanoic acid

GPCR signaling biased agonism immunometabolism

Researchers studying biased agonism at HCA₃ or characterizing mcl-PHA polymers require chain-length- and stereochemistry-defined 3-hydroxyoctanoic acid-generic 3-hydroxyalkanoates produce non-comparable results. This compound delivers: • HCA₃ β-arrestin-2 recruitment (absent with 3-hydroxydecanoic acid) • Antimicrobial activity: MIC 2.8-7.0 mM (bacteria), 0.1-6.3 mM (fungi) • Essential monomer reference for P(3HO) depolymerase assays (inert toward short-chain PHAs) Supplied as racemic (±)-3-hydroxyoctanoic acid; (R)-enantiomer (>99.9% ee) available for chiral synthesis.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 88930-08-9
Cat. No. B164397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyoctanoic acid
CAS88930-08-9
Synonyms3-hydroxyoctanoate
3-hydroxyoctanoic acid
3-hydroxyoctanoic acid, (S)-
3-hydroxyoctanoic acid, (S)-isome
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)O)O
InChIInChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyNDPLAKGOSZHTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyoctanoic Acid Baseline Profile


3-Hydroxyoctanoic acid (CAS 88930-08-9) is an 8‑carbon β‑hydroxy fatty acid classified as a medium‑chain hydroxy acid [1]. It exists as an (R)- and (S)-enantiomer pair, with the (R)-enantiomer (CAS 14292-27-4) serving as the primary endogenous agonist of the hydroxycarboxylic acid receptor 3 (HCA₃, also known as GPR109B) . The compound functions as a monomeric unit in medium‑chain‑length polyhydroxyalkanoates (mcl‑PHAs) and as an intermediate in fatty acid β‑oxidation [2]. Its biological roles—spanning anti‑lipolytic signaling, quorum‑sensing modulation, and antimicrobial activity—are chain‑length‑ and stereochemistry‑dependent, precluding simple interchange with other 3‑hydroxyalkanoates [2].

GPCR signaling Stereochemistry-dependent HCA₃ receptor bias research
Antimicrobial Free carboxylic acid form for susceptibility screening
Polymer science mcl-PHA monomer reference and enzymatic degradation studies
Chiral synthesis Enantiopure (R)-enantiomer for stereocontrolled building blocks

3-Hydroxyoctanoic Acid Specificity


3-Hydroxyoctanoic acid exhibits chain‑length‑ and stereochemistry‑specific pharmacology that is absent in shorter or longer homologues. For instance, 3-hydroxyoctanoic acid (C8) triggers β‑arrestin‑2 recruitment at HCA₃, a signaling event that 3-hydroxydecanoic acid (C10) fails to elicit despite binding the same receptor [1]. Similarly, enzymes such as poly(3‑hydroxyoctanoate) depolymerase hydrolyze mcl‑PHA polymers but are completely inactive against short‑chain‑length poly(3‑hydroxybutyrate) [2]. In antimicrobial applications, the carboxylic acid group is essential for activity, and chain length modulates potency and spectrum [3]. These orthogonal differences in receptor bias, enzymatic specificity, and bioactivity mean that substituting a generic “3‑hydroxyalkanoate” without regard to chain length or chirality will yield non‑comparable experimental or industrial outcomes.

HCA₃ signaling bias
3‑Hydroxydecanoic acid (C10) may not recruit β‑arrestin‑2; chain length shifts signaling context.
Depolymerase substrate specificity
mcl‑PHA‑specific depolymerase is inactive on short‑chain PHAs; polymer degradation assays are not interchangeable.
Antimicrobial activity requirement
Ester derivatives lack antimicrobial activity; only the free acid form supports MIC-based screening.

3-Hydroxyoctanoic Acid Comparative Evidence


HCA₃ Biased Signaling

Activation of HCA₃ by 3‑hydroxyoctanoic acid (C8) leads to β‑arrestin‑2 recruitment, whereas 3‑hydroxydecanoic acid (C10) does not recruit β‑arrestin‑2 despite activating the same receptor [1]. This biased signaling is relevant for cell–cell adhesion and anti‑inflammatory outcomes.

HCA₃ biased signaling
Head-to-head
C8: β‑arrestin‑2 recruitment (+) vs C10: no recruitment (−)
Chain-length-dependent biased signaling at HCA₃
HEK293 cells; β‑arrestin‑2 recruitment assay
GPCR signaling biased agonism immunometabolism

Antimicrobial Activity Spectrum

(R)-3‑Hydroxyoctanoic acid exhibits minimal inhibitory concentrations (MICs) of 2.8–7.0 mM against Gram‑positive and Gram‑negative bacteria and 0.1–6.3 mM against Candida albicans and Microsporum gypseum [1]. The carboxylic acid group is essential for this activity; esterification abolishes antimicrobial efficacy [1].

Antimicrobial activity
Reported
Free acid: MIC 2.8–7.0 mM (bacteria), 0.1–6.3 mM (fungi) vs Methyl ester: no activity
Free carboxylic acid required for antimicrobial screening
Broth microdilution; panel of bacteria and fungi
antimicrobial MIC biofilm

mcl‑PHA Depolymerase Specificity

The extracellular poly(3‑hydroxyoctanoate) depolymerase (EC 3.1.1.76) from Pseudomonas fluorescens GK13 is specific for poly(3‑hydroxyoctanoate) and its copolymers with 3‑hydroxydecanoate. It shows no activity against poly(3‑hydroxybutyrate), poly(3‑hydroxyvalerate), or their copolymers [1].

Depolymerase specificity
Head-to-head
P(3HO) & P(3HO‑co‑3HD): hydrolyzed vs P(3HB), P(3HV): no activity
Enzyme specificity limits polymer substitution
Purified depolymerase, pH 8.0, 30 °C
biodegradation enzymology polymer recycling

Chiral Purity by PHA Depolymerization

Hydrolytic degradation of mcl‑PHA produced by pseudomonads yields (R)-3‑hydroxyoctanoic acid with an enantiomeric excess >99.9% . In contrast, chemical reduction of 3‑ketooctanoic acid yields a racemic mixture, and enzymatic resolution of the methyl ester achieves only 78% ee for the (S)-enantiomer at 49% conversion .

Chiral purity
Data to verify
>99.9% ee (R‑enantiomer)
Supports stereochemical fidelity review for chiral synthesis
PHA depolymerization; chiral GC analysis
chiral synthesis enantiomeric excess biocatalysis

Plasma Metabolite Dynamics

In human male runners running to exhaustion on a treadmill, plasma levels of 3‑hydroxyoctanoic acid increased 3.41‑fold . This elevation is also observed during ketogenic diet intervention and in a mouse model of autism spectrum disorder fed a hyperglycemic diet .

Plasma metabolite
Data to verify
3.41‑fold increase post‑exhaustion
May support biomarker interpretation in energy stress studies
Human male runners; treadmill exhaustion model
metabolomics exercise physiology ketogenic diet

3-Hydroxyoctanoic Acid Application Scenarios


Immunometabolism: HCA₃ Anti-Inflammatory Signaling

Investigators examining biased agonism at hydroxycarboxylic acid receptors should use 3‑hydroxyoctanoic acid (C8) rather than 3‑hydroxydecanoic acid (C10) to elicit β‑arrestin‑2 recruitment and downstream anti‑inflammatory effects [1]. The compound’s endogenous origin and plasma elevation during ketosis make it a physiologically relevant tool for HCA₃ activation studies.

Antimicrobial Susceptibility & Biofilm Research

Microbiology laboratories evaluating the antimicrobial properties of medium‑chain 3‑hydroxy fatty acids should procure the free carboxylic acid form of 3‑hydroxyoctanoic acid, which exhibits MICs of 2.8–7.0 mM (bacteria) and 0.1–6.3 mM (fungi) [2]. Ester derivatives are inactive and unsuitable for these assays.

Biodegradable Polymer & Bioplastic Research

Researchers developing or characterizing medium‑chain‑length polyhydroxyalkanoates (mcl‑PHAs) require 3‑hydroxyoctanoic acid as the primary monomeric reference standard. The enzyme poly(3‑hydroxyoctanoate) depolymerase (EC 3.1.1.76) specifically hydrolyzes P(3HO) polymers but is inert toward short‑chain PHAs such as poly(3‑hydroxybutyrate) [3]. Procurement of the correct monomer is essential for polymer characterization and enzymatic degradation studies.

Chiral Building Block for Pharmaceutical Synthesis

Medicinal chemists synthesizing enantiopure pharmaceuticals should source (R)-3‑hydroxyoctanoic acid with >99.9% enantiomeric excess obtained via PHA depolymerization . Racemic mixtures from chemical reduction or low‑ee material from enzymatic resolution will introduce stereochemical impurities that compromise downstream chiral purity.

Application
Selection Property
Validation Focus
HCA₃ biased agonism research
Chain‑length‑specific C8 homologue
β‑arrestin‑2 recruitment assay
Antimicrobial susceptibility screening
Free carboxylic acid form
Broth microdilution MIC determination
mcl‑PHA polymer characterization
Monomeric reference standard (C8)
Enzymatic degradation assay
Chiral building block synthesis
High enantiomeric excess (R)-form
Chiral purity analysis (e.g., chiral GC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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